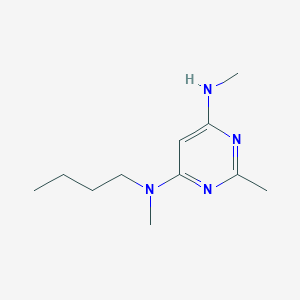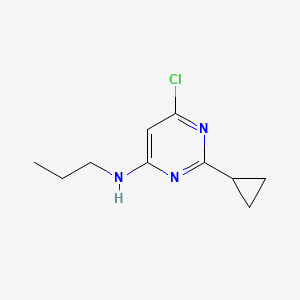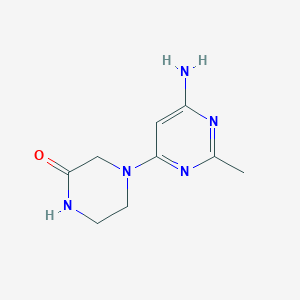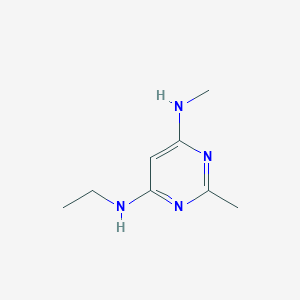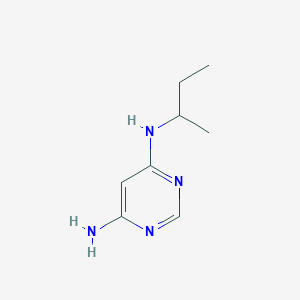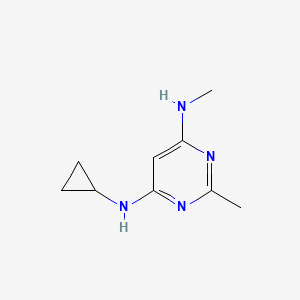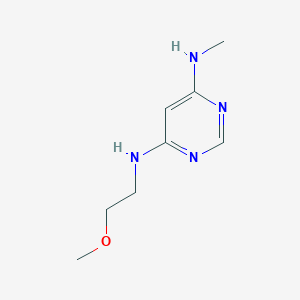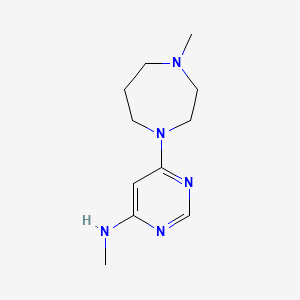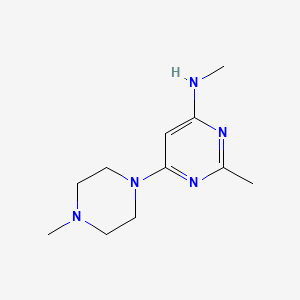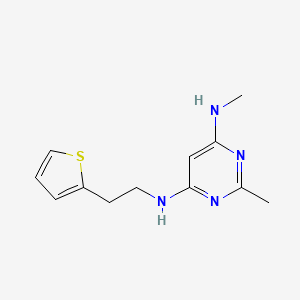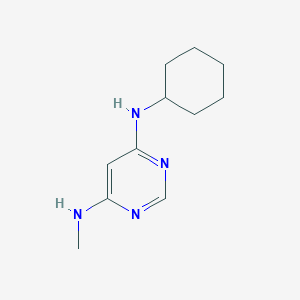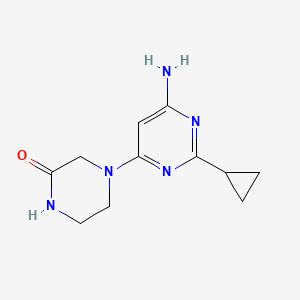
4-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperazin-2-one
Overview
Description
Molecular Structure Analysis
The molecular structure of CPP consists of a cyclopropyl group attached to a pyrimidine ring, which is further connected to a piperazin-2-one ring.
Scientific Research Applications
Anticancer Activity
One area of research has focused on the synthesis and evaluation of pyrimidine-piperazine derivatives for their potential anticancer activities. For instance, substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and their analogs have been synthesized and evaluated against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Some compounds in this class demonstrated better anti-proliferative activities compared to curcumin, a known anticancer agent. Furthermore, molecular docking studies with active compounds against Bcl-2 protein showed good binding affinity, suggesting a mechanism through which these compounds may exert their anticancer effects (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Antimicrobial and Antimycobacterial Activity
Another study presented the synthesis and in vitro pharmacological evaluations of novel 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazines. These compounds were tested for their antimicrobial activity against a range of bacteria and fungi, as well as against Mycobacterium tuberculosis H37Rv strain. The bioassay results indicated several compounds as potential agents with dual antimicrobial and antimycobacterial activities (Patel, Kumari, Rajani, & Chikhalia, 2012).
Analgesic and Anti-inflammatory Activity
The synthesis of new visnagen and khellin furochromone pyrimidine derivatives was undertaken, with some compounds showing promising analgesic and anti-inflammatory activities. These findings highlight the potential of these derivatives in the development of new therapeutic agents for pain and inflammation management (Abu‐Hashem & Youssef, 2011).
Lipoxygenase Inhibition
A series of 3,5‐bis((5‐bromo‐6‐methyl‐2‐t‐aminopyrimidin‐4‐yl)thio)‐4H‐1,2,4‐triazol‐4‐amines and their cyclized products were synthesized and evaluated as potential inhibitors of 15‐lipoxygenase, an enzyme involved in the inflammatory process. Some compounds demonstrated significant inhibitory activities, suggesting their utility in the development of new anti-inflammatory drugs (Asghari, Bakavoli, Rahimizadeh, Eshghi, Saberi, Karimian, Hadizadeh, & Ghandadi, 2015).
properties
IUPAC Name |
4-(6-amino-2-cyclopropylpyrimidin-4-yl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c12-8-5-9(15-11(14-8)7-1-2-7)16-4-3-13-10(17)6-16/h5,7H,1-4,6H2,(H,13,17)(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWFWJNUOJZJBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCNC(=O)C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



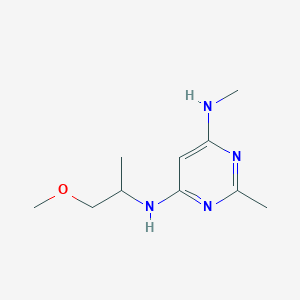
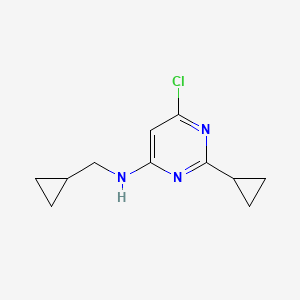
![1-[(Cyclopropylamino)methyl]cyclobutan-1-ol](/img/structure/B1470672.png)
